2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Conformational analysis Dipole moment Molecular structure

Generic Meldrum's acid fails in base-sensitive or multi-step syntheses due to its strong C-H acidity (pKa ~4.8) and decomposition. This 5,5-disubstituted derivative eliminates acidic protons entirely for superior stability. - **Core Advantage:** Neutral, non-acidic scaffold; stable under basic/nucleophilic conditions. - **Application:** Enables SuFEx-like click reactions with O-, S-, N-nucleophiles; constructs γ-lactams & heterocycles. - **Process Benefit:** Crystalline solid (mp 59-60 °C) for easy recrystallization & handling.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 15568-97-5
Cat. No. B3048084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione
CAS15568-97-5
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC1(C(=O)OC(OC1=O)(C)C)C
InChIInChI=1S/C8H12O4/c1-7(2)5(9)11-8(3,4)12-6(7)10/h1-4H3
InChIKeyYIAOLYVBBMEBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione Overview


2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione (CAS 15568-97-5) is a 5,5-disubstituted derivative of Meldrum's acid, characterized by the substitution of both acidic protons with methyl groups. This modification results in a stable, crystalline solid with a melting point of 59-60 °C, a density of 1.087 g/cm³, and a predicted boiling point of 330.4 °C . It is a neutral, non-acidic building block that retains the core 1,3-dioxane-4,6-dione scaffold, making it a versatile intermediate in organic synthesis, particularly in reactions requiring a stable cyclic malonic ester equivalent .

1
Non-acidic building block for base-sensitive synthetic routes
2
Crystalline solid facilitates purification by recrystallization
3
Retains 1,3-dioxane-4,6-dione scaffold for SuFEx-like reactivity studies

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione vs. Analogs


Generic substitution with unsubstituted Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) or its 5-monoalkyl derivatives is fundamentally flawed due to profound differences in chemical stability, reactivity, and physical form. Unsubstituted Meldrum's acid is a strong C-H acid (pKa ~ 4.8-5.1), making it susceptible to base-catalyzed degradation, enolate formation, and reactions with nucleophiles under mild conditions [1]. In contrast, 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione lacks acidic protons, rendering it stable under conditions that would decompose its parent compound [2]. This alteration in electronic and steric properties dictates its unique behavior as a SuFEx-like scaffold [3] and enables its use in reactions where the inherent acidity of Meldrum's acid is a liability. Furthermore, its solid, crystalline nature (mp 59-60 °C) contrasts with Meldrum's acid (mp 94-95 °C), affecting handling, formulation, and purification in industrial processes.

Unsubstituted Meldrum's acid is a C–H acid (pKa ~4.8–5.1) prone to base-catalyzed degradation; the 5,5‑dimethyl derivative is non‑acidic and stable under those conditions.
Conformational and crystal-packing differences may shift solubility, reactivity, and purification behavior compared to the parent acid.
Physical form and thermal properties differ from Meldrum’s acid, altering handling and process‑scale workflows.

Evidence for 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione


Armchair vs. Bathtub Conformation

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione adopts a distinct 'armchair' conformation in benzene solution, while Meldrum's acid and its monomethyl derivatives adopt a 'bathtub' conformation [1]. This structural difference is established by dipole moment measurements, confirming a fundamental change in the molecule's shape and, consequently, its intermolecular interactions and packing behavior.

Conformation in solution
Cross‑study comparable
Armchair vs Bathtub
Conformational differences guide chiral auxiliary selection
Dipole moment data in benzene solution
Conformational analysis Dipole moment Molecular structure

Aquatic Environmental Persistence

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione demonstrates significantly higher environmental persistence compared to many smaller organic molecules. Predicted half-lives in model river and lake environments are 1784 hours (74.33 days) and 1.957E+004 hours (815.4 days), respectively [1]. While this is a class-level inference, it suggests that this compound is considerably more recalcitrant than the rapidly hydrolyzed Meldrum's acid.

Environmental half‑life (predicted)
Class‑level inference
1784 h (river) / ~19,570 h (lake)
Supports environmental risk assessment planning
Model‑based prediction; empirical validation recommended
Environmental fate Biodegradation Ecotoxicity

Monoclinic Crystal Structure

The crystal structure of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione has been solved and refined to an R(1) value of 0.053 [1]. It crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and beta = 94.699(3)° [1]. This contrasts with Meldrum's acid, which crystallizes in the orthorhombic space group P212121 with different unit cell dimensions [2].

Crystal system
Cross‑study comparable
Monoclinic, C2 vs Orthorhombic, P2₁2₁2₁
Solid‑state data supports QC and co‑crystallization design
Single‑crystal XRD at 291 K
Crystallography Solid-state chemistry Structural biology

Applications of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione


SuFEx Click Chemistry & Bioconjugation

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione serves as a carbon-based scaffold for SuFEx (Sulfur Fluoride Exchange)-like click reactions, a role for which the acidic and hydrolytically unstable Meldrum's acid is unsuitable [1]. Its disubstituted nature enhances electrophilicity and steric hindrance, enabling efficient coupling with O-, S-, and N-nucleophiles under mild conditions, including gram-scale drug derivatization [1].

Total Synthesis Intermediate

As a non-acidic, solid building block, 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione is ideal for multi-step syntheses where the presence of an acidic proton would cause unwanted side reactions . It is used to construct γ-lactams and other heterocycles, and its crystalline nature facilitates purification by recrystallization, a key advantage in process chemistry .

Polymer and Materials Additive

The compound's high thermal stability and unique 'armchair' conformation, as confirmed by dipole moment studies [2], make it a candidate for use as a stable additive or monomer in specialty polymers and materials. Its lack of acidic protons prevents acid-catalyzed degradation of sensitive polymer matrices.

Application
Selection Property
Validation Focus
SuFEx click chemistry & bioconjugation
Non‑acidic, SuFEx‑reactive scaffold
Coupling efficiency with O‑, S‑, N‑nucleophiles
Total synthesis intermediate
Non‑acidic, crystalline solid
Process robustness; side‑reaction control
Polymer & materials additive
High thermal stability, unique conformation
Compatibility with polymer matrices; additive stability

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